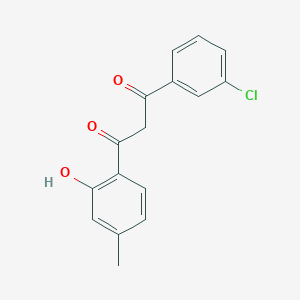
1-(3-Chlorophenyl)-3-(2-hydroxy-4-methylphenyl)propane-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(3-Chlorophenyl)-3-(2-hydroxy-4-methylphenyl)propane-1,3-dione, commonly referred to as CMP, is an organic compound with a wide range of applications in synthetic chemistry, materials science, and pharmaceuticals. CMP has been used in the synthesis of a variety of heterocyclic compounds, polymers, and other materials. In addition, CMP has been used to study the mechanism of action of various compounds and to investigate the biochemical and physiological effects of certain drugs.
Scientific Research Applications
Synthesis and Fluorescent Properties
1-(3-Chlorophenyl)-3-(2-hydroxy-4-methylphenyl)propane-1,3-dione has been used in the synthesis of new Europium(III) complexes. These complexes exhibit characteristic emissions of europium ions, indicating effective energy transfer from the ligands to the europium ions. This has implications for the development of materials with specific fluorescent properties (Ma Kunpen, 2015).
Structural and Property Analysis
This compound also plays a role in the study of β-diketone interactions. The structural and property analyses of similar β-diketones provide valuable insights into their conformations and characteristics, which are essential for understanding the chemical behavior of related compounds (J. Emsley, N. Freeman, M. Hursthouse, P. Bates, 1987).
Development of Anticancer Agents
In the field of anticancer research, this compound derivatives have been studied through in silico molecular docking analyses. This research aims at discovering new anticancer agents, with specific compounds showing high affinity for the active sites of enzyme cytochrome P450 reductase (Javed Sheikh, H. Juneja, V. Ingle, 2010).
Antibacterial Properties
Research into the antibacterial properties of derivatives of this compound has shown some of them to be highly active against bacteria like S. aureus and E. coli. This highlights the potential use of these compounds in developing new antibacterial agents (H. C. Mutreja, G. Saharia, H. Sharma, 1980).
Supramolecular Structures
The study of supramolecular structures of derivatives of this compound contributes to our understanding of hydrogen bonding and molecular interactions. This research can have implications in the development of materials and understanding of chemical processes at the molecular level (J. N. Low, J. Cobo, M. Nogueras, Adolfo Sánchez, B. Insuasty, H. Torres, 2002).
Tautomerism and Acid-Base Properties
The compound's derivatives have been studied for their tautomeric and acid-base properties, providing insights into their structural and chemical behaviors. This research is crucial for understanding the reactivity and stability of these compounds in various chemical environments (K. Mahmudov, R. A. Rahimov, M. B. Babanly, Parvin Q. Hasanov, F. Pashaev, A. Gasanov, M. N. Kopylovich, A. Pombeiro, 2011).
properties
IUPAC Name |
1-(3-chlorophenyl)-3-(2-hydroxy-4-methylphenyl)propane-1,3-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClO3/c1-10-5-6-13(15(19)7-10)16(20)9-14(18)11-3-2-4-12(17)8-11/h2-8,19H,9H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPSQILRYYDFYLQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)CC(=O)C2=CC(=CC=C2)Cl)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.72 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

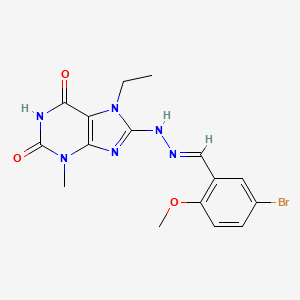
![N-[2-[2-[(3,5-Dimethylpyrazol-1-yl)methyl]piperidin-1-yl]-2-oxoethyl]-N-ethylprop-2-enamide](/img/structure/B2409510.png)
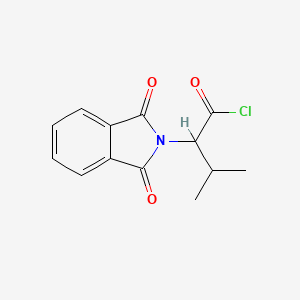
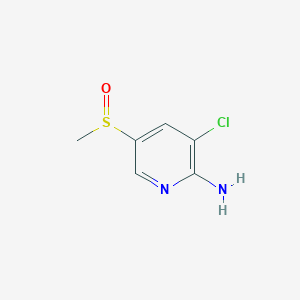
![[2-Oxo-2-[2-(trifluoromethyl)anilino]ethyl] 4-formylbenzoate](/img/structure/B2409515.png)
![N-[2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]cyclopropanecarboxamide](/img/structure/B2409518.png)
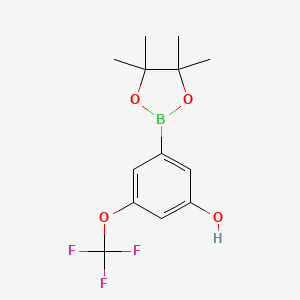
![N-(2-ethyl-6-methylphenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2409522.png)
![N-(1,3-benzodioxol-5-ylmethyl)-3-(2-fluorophenyl)-5-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide](/img/structure/B2409524.png)
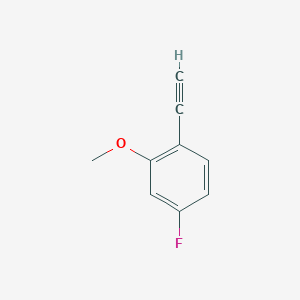
![N-(1-Cyanocyclohexyl)-1,3,6-trimethylpyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2409527.png)
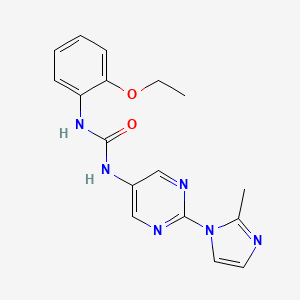
![7-(4-Fluorophenyl)pyrazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B2409529.png)
![N-(2-ethoxyphenyl)-4-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)piperidine-1-carboxamide oxalate](/img/structure/B2409530.png)